Methyl 5-(hydroxymethyl)-2-methoxybenzoate
Overview
Description
Methyl 5-(hydroxymethyl)-2-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group and a hydroxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(hydroxymethyl)-2-methoxybenzoate typically involves the esterification of 5-(hydroxymethyl)-2-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(hydroxymethyl)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 5-(carboxymethyl)-2-methoxybenzoic acid.
Reduction: 5-(hydroxymethyl)-2-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(hydroxymethyl)-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 5-(hydroxymethyl)-2-methoxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Methyl 5-(hydroxymethyl)-2-methoxybenzoate can be compared with other similar compounds, such as:
5-(hydroxymethyl)furfural: A compound with similar functional groups but a different core structure.
Methyl 4-hydroxybenzoate: Another benzoate ester with a hydroxyl group in a different position.
Methyl 3-methoxybenzoate: A compound with a methoxy group in a different position on the benzene ring.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications. The combination of a methoxy group and a hydroxymethyl group on the benzene ring provides distinct chemical properties that can be leveraged in various research and industrial contexts.
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)-2-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-5,11H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEMWRZGBFZHBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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